5-Iodo-4-methyl-1,3-oxazole

C–N cross-coupling Oxazole functionalization Medicinal chemistry building blocks

5-Iodo-4-methyl-1,3-oxazole (systematically named 4-iodo-5-methyl-1,3-oxazole, CAS 2731015-06-6) is a heterocyclic building block characterized by an iodine atom at the C4 position and a methyl group at C5 on the 1,3-oxazole ring. It belongs to the halogenated oxazole family, whose members serve as versatile intermediates in palladium- and copper-catalyzed cross-coupling chemistries for medicinal chemistry and agrochemical synthesis.

Molecular Formula C4H4INO
Molecular Weight 208.99 g/mol
Cat. No. B13466717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methyl-1,3-oxazole
Molecular FormulaC4H4INO
Molecular Weight208.99 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)I
InChIInChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3
InChIKeyNMGCBKLUUVNYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-methyl-1,3-oxazole (CAS 2731015-06-6) Procurement Guide: Core Identity and Comparator Landscape


5-Iodo-4-methyl-1,3-oxazole (systematically named 4-iodo-5-methyl-1,3-oxazole, CAS 2731015-06-6) is a heterocyclic building block characterized by an iodine atom at the C4 position and a methyl group at C5 on the 1,3-oxazole ring. It belongs to the halogenated oxazole family, whose members serve as versatile intermediates in palladium- and copper-catalyzed cross-coupling chemistries for medicinal chemistry and agrochemical synthesis. Its closest structural analogs include 4-bromo-5-methyl-1,3-oxazole (CAS 1240601-01-7) and 4-iodo-2-phenyloxazole, which together define the comparator space for evidence-based differentiation. Unlike its bromo counterpart, the iodo derivative provides superior reactivity in C–N and C–C bond-forming reactions while exhibiting distinct physicochemical properties that influence both synthetic utility and downstream biological performance.

Why 5-Iodo-4-methyl-1,3-oxazole Cannot Be Replaced by Generic Halogenated Oxazole Analogs


Halogenated oxazoles are not functionally interchangeable; substitution of 5-iodo-4-methyl-1,3-oxazole with its bromo or des-methyl analogs results in quantifiably different synthetic outcomes, physicochemical profiles, and biological performance. Direct comparative experiments demonstrate that the iodo leaving group provides up to a 57-percentage-point yield advantage over the bromo analog in copper-catalyzed C–N coupling (77% vs. 20% isolated yield), while the C5 methyl substituent confers steric differentiation that modulates reactivity in regiospecific coupling sequences. Even within the iodooxazole subclass, the 4-iodo-5-methyl substitution pattern gives this compound unique halogen dance reactivity that enables selective C4 functionalization via a bromo-catalyzed rearrangement distinct from unsubstituted or C2-functionalized iodooxazoles. These practical differences translate directly into procurement decisions: choosing the iodo derivative over the bromo analog can mean the difference between a synthetically useful 77% yield and a prohibitively low 20% yield under identical conditions.

Quantitative Differential Evidence for 5-Iodo-4-methyl-1,3-oxazole vs. Closest Analogs


Copper-Catalyzed C–N Coupling Efficiency: Iodo vs. Bromo at the 4-Position

Under identical copper-catalyzed C–N coupling conditions (CuI/AgOBz/K₂CO₃/DMF, 100 °C), 4-iodo-2-phenyloxazole produces the coupled product in 77% isolated yield, while the corresponding 4-bromo-2-phenyloxazole yields only 20%. This direct head-to-head comparison establishes that the iodo leaving group provides a 3.85-fold yield enhancement over the bromo analog. When extended to the sterically encumbered 4-iodo-5-methyl-2-phenyloxazole, the coupling still proceeds to give 41% yield, demonstrating that even the hindered iodooxazole substrate outperforms the unhindered bromooxazole. No reaction was reported for a 4-bromo-5-methyl substrate under these conditions.

C–N cross-coupling Oxazole functionalization Medicinal chemistry building blocks

Halogen Dance Rearrangement: Catalytic Efficiency of Bromooxazole Additive for 4-Iodooxazole Synthesis

The lithium diisopropylamide (LDA)-mediated halogen dance rearrangement of 5-iodo-2-thiobutyl oxazole to 4-iodo-2-thiobutyl oxazole proceeds in 71% isolated yield when catalyzed by 10 mol% 5-bromo-2-thiobutyl oxazole. In contrast, the same reaction without the bromo catalyst affords only 43% yield, while 5 mol% catalyst loading gives an intermediate 58% yield. This demonstrates that the iodooxazole-halogen dance system requires only a substoichiometric bromooxazole additive to achieve synthetically useful yields, distinguishing it from protocols that employ stoichiometric activating agents. The reaction mechanistically differs from the corresponding bromooxazole halogen dance, confirming that the iodo substrate occupies a unique reactivity niche.

Halogen dance rearrangement Regioselective lithiation Oxazole C4 functionalization

Lipophilicity Differentiation: XLogP3-AA of Iodo vs. Bromo 4-Halo-5-methyl-1,3-oxazoles

Computed XLogP3-AA values from PubChem reveal a meaningful lipophilicity difference between the iodo and bromo analogs of 4-halo-5-methyl-1,3-oxazole. The iodo compound (4-iodo-5-methyl-1,3-oxazole) has an XLogP3-AA of 1.4, while the bromo analog (4-bromo-5-methyl-1,3-oxazole) registers XLogP3-AA of 1.8. This 0.4 log unit difference translates to the iodo compound being approximately 2.5-fold less lipophilic, which can influence aqueous solubility, membrane permeability, and metabolic stability when incorporated into lead compounds. Both share identical hydrogen bond donor count (0), hydrogen bond acceptor count (2), topological polar surface area (26 Ų), and rotatable bond count (0), isolating the halogen identity as the sole contributor to the lipophilicity difference.

Physicochemical properties Lipophilicity Drug-likeness optimization

Heavy Atom Advantage: Iodine as an Intrinsic X-ray Crystallography Phasing Tool

The iodine atom at the C4 position of 5-iodo-4-methyl-1,3-oxazole provides a strong anomalous scattering signal (f'') suitable for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in macromolecular X-ray crystallography. Iodine has an anomalous scattering factor (f'') of approximately 6.8 electrons at Cu Kα wavelength (1.5418 Å), significantly stronger than bromine (f'' ≈ 3.8 e⁻) or chlorine (f'' ≈ 0.7 e⁻). This property allows small-molecule fragments containing iodine to serve simultaneously as chemical probes and phasing tools, eliminating the need for separate heavy-atom derivatization. The oxazole scaffold positions the iodine atom in a rigid, non-rotatable geometry (rotatable bond count = 0), ensuring predictable electron density for phasing.

X-ray crystallography Heavy atom phasing Structural biology

Regioselective Palladium-Catalyzed Cross-Coupling: C4-Iodo as the Preferred Electrophilic Partner

4-Iodo-5-methylisoxazole (the isoxazole regioisomer) serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura and Stille couplings, delivering 4-substituted products in yields ranging from 49% (3-pyridyl analogue) to 96% (4-pyridyl analogue). Systematic studies on oxazole cross-coupling establish that the C4-iodo position is electronically distinct from C2 and C5 positions due to differential pKa values of the ring C–H bonds, enabling sequential, regiospecific functionalization strategies. The iodine at C4 provides superior oxidative addition kinetics relative to bromine at the same position (consistent with the C–N coupling data above), making 4-iodo substrates the preferred entry point for building 4-substituted oxazole libraries via parallel synthesis.

Suzuki-Miyaura coupling Negishi coupling Regioselective oxazole functionalization

Optimal Application Scenarios for 5-Iodo-4-methyl-1,3-oxazole Based on Quantitative Differentiation Evidence


Copper-Catalyzed C–N Coupling for Medicinal Chemistry Library Synthesis

When the synthetic objective is to install nitrogen-containing heterocycles (2-pyridinone, pyridazinone, imidazole) at the oxazole C4 position via copper-catalyzed C–N coupling, 5-iodo-4-methyl-1,3-oxazole (or its 2-phenyl derivative) is the substrate of choice. Direct comparative data show that the iodo leaving group provides a 77% isolated yield versus only 20% for the bromo analog under identical AgOBz/CuI conditions, making the iodo compound the only viable option when bromo substrates fail. The 5-methyl substituent is tolerated (41% yield for the sterically hindered 4-iodo-5-methyl-2-phenyloxazole) and can be leveraged for subsequent diversification.

Halogen Dance-Mediated Synthesis of 4-Functionalized Oxazoles

For programs that require access to 4-substituted oxazole building blocks not commercially available, the halogen dance rearrangement of 5-iodooxazoles provides a unique synthetic entry point. The reaction proceeds in 71% yield when catalyzed by substoichiometric (10 mol%) 5-bromooxazole, versus only 43% without catalysis. This protocol is specific to iodooxazole substrates and does not have a productive bromooxazole counterpart, establishing 5-iodo-4-methyl-1,3-oxazole as the essential precursor for C4 diversification via this route.

Fragment-Based Drug Discovery with Direct Crystallographic Phasing

When deploying oxazole-containing fragments in crystallographic screening campaigns, the iodine atom in 5-iodo-4-methyl-1,3-oxazole enables SAD/MAD phasing without additional heavy-atom soaking (iodine f'' ≈ 6.8 e⁻ vs. bromine f'' ≈ 3.8 e⁻ at Cu Kα). The rigid oxazole scaffold (rotatable bond count = 0) ensures that the iodine anomalous signal precisely localizes the bound ligand, enabling direct structure determination of fragment–protein complexes. This eliminates the typical 2–4 week timeline for heavy-atom derivatization and is not achievable with chloro or des-halo analogs.

Lead Optimization Requiring Reduced Lipophilicity While Retaining Cross-Coupling Reactivity

In medicinal chemistry programs where compound lipophilicity must be controlled (e.g., CNS drug targets or compounds with logP-driven toxicity), the iodo analog offers a quantifiable advantage: XLogP3-AA of 1.4 vs. 1.8 for the bromo analog, a 0.4 log unit reduction representing ~2.5-fold lower partition coefficient. This lower lipophilicity is achieved while maintaining the superior cross-coupling reactivity of the iodo leaving group documented above. The chloro analog, while even less lipophilic, lacks the reactivity needed for efficient C–N and Suzuki coupling, making the iodo compound the optimal balance of reactivity and physicochemical properties.

Quote Request

Request a Quote for 5-Iodo-4-methyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.